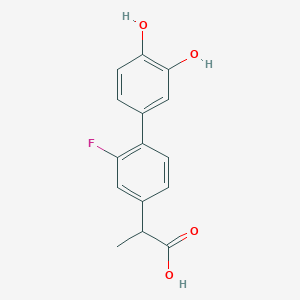

3',4'-Dihydroxyflurbiprofen

説明

3',4'-Dihydroxyflurbiprofen is a derivative of flurbiprofen, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with arthritis. The modification of flurbiprofen by hydroxylation results in metabolites such as 4'-hydroxyflurbiprofen, which can be detected and quantified in biological fluids like urine and plasma. The presence of hydroxyl groups in the structure of 3',4'-Dihydroxyflurbiprofen may influence its pharmacokinetic and pharmacodynamic properties, as well as its interaction with biological systems.

Synthesis Analysis

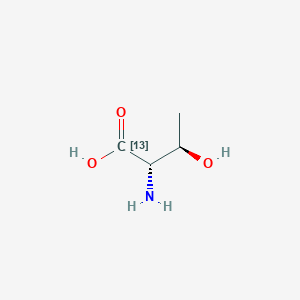

The synthesis of hydroxylated derivatives of proline, which share structural similarities with 3',4'-Dihydroxyflurbiprofen, involves modifications that can affect molecular recognition and biological activity. For instance, the synthesis of 3-fluoro-4-hydroxyprolines, which are structurally related to 3',4'-Dihydroxyflurbiprofen, has been achieved starting from 4-oxo-l-proline derivatives . Although not directly related to the synthesis of 3',4'-Dihydroxyflurbiprofen, these methods could potentially be adapted for the synthesis of hydroxylated flurbiprofen derivatives.

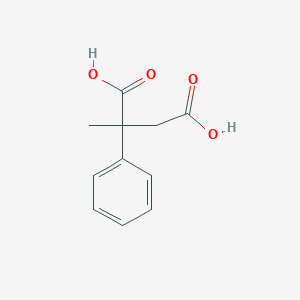

Molecular Structure Analysis

The molecular structure of hydroxylated compounds can significantly impact their biological activity. For example, the introduction of a fluorine atom at the C3 position of 4-hydroxyprolines does not significantly affect the hydrogen bond donor capacity of the C4 hydroxyl group but does alter the ring pucker preference . This change in molecular structure can influence the binding affinity to biological targets, as seen with the von Hippel–Lindau (VHL) E3 ligase. Such structural analyses are crucial for understanding the activity of 3',4'-Dihydroxyflurbiprofen and its interactions with biological systems.

Chemical Reactions Analysis

The chemical reactivity of hydroxylated compounds can lead to the formation of various derivatives with potential biological activities. For instance, 4-hydroxydithiocoumarin can undergo oxidative cross dehydrogenative coupling reactions to yield 3-sulfenylindole derivatives, which exhibit anti-cell proliferative activity . Although this reaction does not directly involve 3',4'-Dihydroxyflurbiprofen, it demonstrates the type of chemical transformations that hydroxylated compounds can undergo, potentially leading to the discovery of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3',4'-Dihydroxyflurbiprofen and its metabolites can be characterized using various analytical techniques. High-performance liquid chromatography (HPLC) coupled with fluorescence detection has been developed for the quantitation of flurbiprofen and its major metabolite, 4'-hydroxyflurbiprofen, in urine and plasma . Additionally, HPLC coupled with tandem mass spectrometry (MS/MS) has been utilized for the simultaneous determination of flurbiprofen and 4'-hydroxyflurbiprofen in human plasma, demonstrating improved sensitivity and specificity for these compounds . These analytical methods are essential for understanding the pharmacokinetics and dynamics of 3',4'-Dihydroxyflurbiprofen in clinical applications.

科学的研究の応用

Biotransformation in Microorganisms

Cunninghamella species, particularly Cunninghamella elegans DSM 1908 and C. blakesleeana DSM 1906, can transform flurbiprofen, leading to the production of mono- and dihydroxylated metabolites, including 4′-hydroxyflurbiprofen and phase II (conjugated) metabolites such as sulfated drugs. This transformation in microorganisms highlights the potential use of fungi in drug metabolism studies (Amadio, Gordon, & Murphy, 2010).

Chromatographic Analysis and Metabolites

Reversed-phase high-performance liquid chromatographic methods have been developed to quantitate the R- and S-enantiomers of flurbiprofen and its major metabolites, including 3',4'-dihydroxyflurbiprofen. Such methods are crucial in characterizing the disposition of these compounds in humans, providing a foundation for further pharmacokinetic research (Knadler & Hall, 1989).

Cardioprotective Effects

3',4'-Dihydroxyflavonol (DiOHF), a cardioprotective flavonol, can reduce injury after myocardial ischemia and reperfusion, suggesting a promising role in treating cardiovascular diseases. Research into the structure-activity relationships of DiOHF has revealed insights into its vasorelaxant and antioxidant activities (Qin et al., 2008).

Clinical Pharmacokinetics

Flurbiprofen's clinical pharmacokinetics, involving its chiral centre and stereoselectivity in pharmacokinetics, provide insights into the pharmacokinetics of individual enantiomers, especially in the context of analgesic and anti-inflammatory effects. Understanding the pharmacokinetics of flurbiprofen, including its metabolites like 3',4'-dihydroxyflurbiprofen, is crucial for optimizing its clinical use (Davies, 1995).

Liquid Chromatography-Mass Spectrometry in Clinical Applications

The development of a high-performance liquid chromatography analytical method using tandem mass spectrometry for the simultaneous determination of flurbiprofen and its major metabolite, 4'-hydroxyflurbiprofen, in human plasma underlines its importance in pharmacokinetic studies and clinical applications (Lee et al., 2014).

特性

IUPAC Name |

2-[4-(3,4-dihydroxyphenyl)-3-fluorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-8(15(19)20)9-2-4-11(12(16)6-9)10-3-5-13(17)14(18)7-10/h2-8,17-18H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMZAQJKURKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984565 | |

| Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,4-Dihydroxyphenyl)-3-fluorophenyl]propanoic acid | |

CAS RN |

66067-41-2 | |

| Record name | 3',4'-Dihydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-4'-DIHYDROXYFLURBIPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STZ5FDA9GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

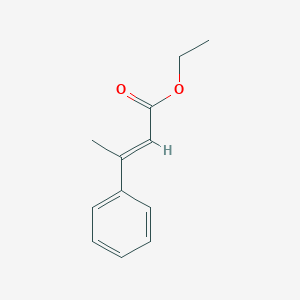

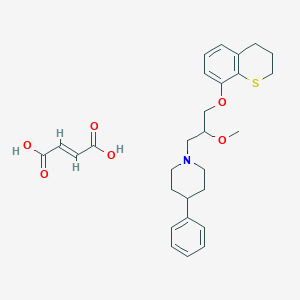

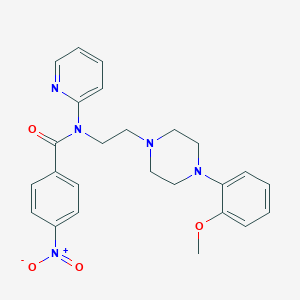

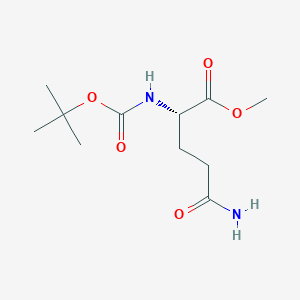

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

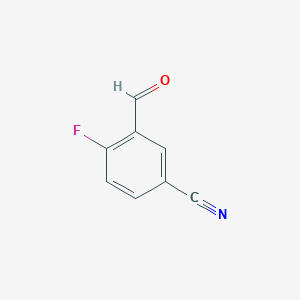

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)

![2,2,2-Trifluoro-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone](/img/structure/B133705.png)

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)